BenchChemオンラインストアへようこそ!

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine

Physicochemical profiling Medicinal chemistry Lead optimization

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine (CAS 383130-36-7) is a heterocyclic small molecule (MW 161.25, C₄H₇N₃S₂) featuring a 1,3,4-thiadiazole core substituted at the 2-position with a primary amine and at the 5-position with a methylsulfanylmethyl (thioether) linker. Unlike direct 5-methylsulfanyl analogs (CAS 5319-77-7) where the sulfur is directly attached to the ring, this compound incorporates a methylene spacer (–CH₂–) between the sulfur atom and the thiadiazole ring, altering electron density distribution, conformational flexibility, and physicochemical properties.

Molecular Formula C4H7N3S2
Molecular Weight 161.3 g/mol
CAS No. 383130-36-7
Cat. No. B3022333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine
CAS383130-36-7
Molecular FormulaC4H7N3S2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCSCC1=NN=C(S1)N
InChIInChI=1S/C4H7N3S2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
InChIKeyRWPDTJMUZGJQAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine (CAS 383130-36-7): A Thioether-Bridged 2-Amino-1,3,4-Thiadiazole Building Block for Medicinal Chemistry


5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine (CAS 383130-36-7) is a heterocyclic small molecule (MW 161.25, C₄H₇N₃S₂) featuring a 1,3,4-thiadiazole core substituted at the 2-position with a primary amine and at the 5-position with a methylsulfanylmethyl (thioether) linker . Unlike direct 5-methylsulfanyl analogs (CAS 5319-77-7) where the sulfur is directly attached to the ring, this compound incorporates a methylene spacer (–CH₂–) between the sulfur atom and the thiadiazole ring, altering electron density distribution, conformational flexibility, and physicochemical properties . The compound is commercially available as a research chemical from multiple vendors at purities of 95–98%, with batch-specific analytical documentation including NMR, HPLC, and GC .

Why Generic 1,3,4-Thiadiazol-2-amine Analogs Cannot Replace 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine in Structure-Activity Programs


The 1,3,4-thiadiazol-2-amine scaffold is pharmacologically privileged, yet substitution at the 5-position governs target engagement, solubility, and metabolic stability [1]. The methylsulfanylmethyl (–CH₂–S–CH₃) group in CAS 383130-36-7 introduces a thioether with a methylene spacer that is absent in the direct 5-methylsulfanyl analog (CAS 5319-77-7). This spacer alters the pKₐ environment of the neighboring amine, increases the number of rotatable bonds from 1 to 2, and shifts computed LogP from 0.77 (direct-attached) to 0.91 (spacer-containing), affecting both passive permeability and aqueous solubility . Furthermore, the thioether sulfur exists at a different oxidation state than the sulfonyl (–SO₂–) analog (CAS 299933-56-5), enabling differential hydrogen-bond acceptor capacity and distinct metabolic liability . Researchers procuring a 5-substituted 2-amino-1,3,4-thiadiazole for structure-activity relationship (SAR) studies, fragment-based drug discovery, or as a synthetic intermediate must therefore verify the exact substitution pattern—not merely the core scaffold—to ensure experimental reproducibility.

Quantitative Differentiation of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine from Closest Analogs: Evidence for Scientific Selection


Sulfur Oxidation State Determines Solubility and Polarity: Thioether vs. Sulfonyl Analog Comparison

The thioether (–S–) in 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine (CAS 383130-36-7) confers a markedly different polarity profile compared to its sulfonyl (–SO₂–) oxidation analog (CAS 299933-56-5). The target compound exhibits a computed LogP of 0.91, consistent with moderate lipophilicity suitable for blood-brain barrier penetration, whereas the sulfonyl analog is substantially more polar with LogP –0.34 . The topological polar surface area (TPSA) also differs: 106.07 Ų for the target vs. 85.94 Ų for the sulfonyl analog, reflecting the additional hydrogen-bond acceptors introduced by the sulfonyl oxygens .

Physicochemical profiling Medicinal chemistry Lead optimization

Methylene Spacer Effect on Lipophilicity: Target Compound vs. Direct-Attached 5-Methylsulfanyl Analog

The presence of a methylene (–CH₂–) spacer between the thiadiazole ring and the sulfur atom in CAS 383130-36-7 increases computed LogP from 0.77 (direct-attached analog CAS 5319-77-7) to 0.91, a difference of ΔLogP = 0.14 [1]. While the PSA remains identical at 106.07 Ų for both compounds, the additional rotatable bond (2 vs. 1) in the target compound introduces greater conformational entropy, which can affect binding kinetics and entropic penalties upon target engagement [1].

SAR Drug design Fragment-based screening

GLS1 Inhibitory Potential: 1,3,4-Thiadiazole Class Evidence Supporting the Target Scaffold for Cancer Metabolism Programs

A published patent (US 2017/0197954 A1) discloses substituted 1,3,4-thiadiazole compounds of Formula (I) as inhibitors of glutaminase 1 (GLS1), a validated target in cancer metabolism [1]. The generic Formula (I) encompasses 5-substituted 2-amino-1,3,4-thiadiazoles with a sulfur-containing linker, a class that structurally includes 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine [1]. Within the broader 1,3,4-thiadiazole GLS1 inhibitor field, benchmark compounds such as BPTES and CB-839 exhibit IC₅₀ values of 3.3 μM and 0.06 μM, respectively, establishing the thiadiazole core as a productive pharmacophore for this target [2]. While no direct GLS1 IC₅₀ is reported specifically for CAS 383130-36-7, its structural conformity to Formula (I) positions it as a relevant starting point or fragment for GLS1 inhibitor design.

Cancer metabolism Glutaminase inhibition Immuno-oncology

DNA Gyrase B In Silico Binding: Molecular Docking Evidence for 5-Substituted 2-Amino-1,3,4-Thiadiazoles as Antibacterial Leads

Ramalakshmi et al. (2020) conducted a design, synthesis, and molecular docking study of novel 5-substituted 2-amino-1,3,4-thiadiazole derivatives as DNA gyrase B inhibitors [1]. The study demonstrated that 5-substituted-1,3,4-thiadiazol-2-amine derivatives can serve as potent leads for DNA gyrase B inhibition, with docking scores and in silico ADMET predictions supporting their drug-likeness [1]. The target compound 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine shares the identical core scaffold (5-substituted-1,3,4-thiadiazol-2-amine) and contains a thioether side chain amenable to further derivatization. While the study did not test the exact compound, the demonstrated activity of the scaffold class establishes a precedent for its use in antibacterial discovery programs targeting DNA gyrase B.

Antibacterial discovery DNA gyrase inhibition Molecular docking

Recommended Application Scenarios for Procuring 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine (CAS 383130-36-7)


Fragment-Based Drug Discovery: Thioether-Linker 1,3,4-Thiadiazole Fragment for GLS1 Cancer Metabolism Targets

The compound serves as a low-molecular-weight (161.25 Da) fragment bearing a thioether linker compatible with the GLS1 inhibitor pharmacophore defined in patent US 2017/0197954 A1 [1]. Its moderate LogP (0.91) and 2 rotatable bonds make it suitable for fragment growing or linking strategies aimed at optimizing GLS1 inhibitory potency from the class benchmark range of 0.06–3.3 μM toward more potent leads.

Oxidation-State SAR for Solubility and Permeability Optimization in Lead Series

The thioether (–S–) oxidation state in this compound provides a distinct physicochemical profile (LogP 0.91, PSA 106.07 Ų) compared to its sulfonyl analog (LogP –0.34, TPSA 85.94 Ų) [1]. Medicinal chemistry teams can procure both the thioether and sulfonyl forms to systematically profile how sulfur oxidation affects solubility, permeability, and metabolic stability within a single scaffold series.

Methylene Spacer SAR: Probing Linker Flexibility Effects on Target Binding

The methylene spacer (–CH₂–) between the thiadiazole ring and sulfur in CAS 383130-36-7 distinguishes it from the direct-attached 5-methylsulfanyl analog (CAS 5319-77-7), with implications for conformational entropy (2 vs. 1 rotatable bonds) and lipophilicity (ΔLogP = 0.14) [1]. This enables systematic exploration of linker-length effects on binding kinetics and selectivity without altering the terminal functional group chemistry.

Synthetic Intermediate for DNA Gyrase B Inhibitor Antibacterial Programs

The 5-substituted-2-amino-1,3,4-thiadiazole scaffold has been validated through molecular docking as a DNA gyrase B inhibitor lead . CAS 383130-36-7, with its primary amine handle at the 2-position and thioether side chain amenable to further derivatization, is a suitable starting material for synthesizing novel analogs for antibacterial screening, particularly against Gram-positive pathogens where DNA gyrase B is a clinically relevant target.

Quote Request

Request a Quote for 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.